molecular formula C12H16O2S B14353088 Methyl 3-(phenylsulfanyl)pentanoate CAS No. 94143-89-2

Methyl 3-(phenylsulfanyl)pentanoate

Cat. No.: B14353088
CAS No.: 94143-89-2
M. Wt: 224.32 g/mol
InChI Key: DULBONLLFRAZEL-UHFFFAOYSA-N
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Description

Methyl 3-(phenylsulfanyl)pentanoate is an ester derivative of pentanoic acid featuring a phenylsulfanyl (-SPh) substituent at the third carbon of the pentanoate chain.

Properties

CAS No.

94143-89-2

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-phenylsulfanylpentanoate

InChI

InChI=1S/C12H16O2S/c1-3-10(9-12(13)14-2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

DULBONLLFRAZEL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfanyl)pentanoate can be synthesized through various methods. One common approach involves the esterification of 3-(phenylsulfanyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

Methyl 3-(phenylsulfanyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-(phenylsulfanyl)pentanoate involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Methyl 3-(phenylsulfanyl)pentanoate with esters sharing similar backbone structures but differing in substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications
This compound Not available C₁₂H₁₆O₂S 224.32 g/mol Phenylsulfanyl (-SPh) Expected higher boiling point, lower polarity due to aromatic sulfur group
Methyl 3-methylpentanoate 2177-78-8 C₇H₁₄O₂ 130.18 g/mol Methyl (-CH₃) Volatile, used in flavoring agents; lower molecular weight
Ethyl 3-methylpentanoate 5870-68-8 C₈H₁₆O₂ 144.21 g/mol Ethyl (-CH₂CH₃) Higher lipophilicity than methyl analogs; used in fragrances
Methyl 3-ethyl-4-methylpentanoate Not available C₉H₁₈O₂ 158.24 g/mol Ethyl and methyl branches Branched structure may reduce volatility; potential use in specialty chemicals
Phenethyl valerate (Phenethyl pentanoate) 141-06-0 C₁₃H₁₈O₂ 206.28 g/mol Phenethyl (-CH₂CH₂C₆H₅) Aromatic ester with floral/fruity notes; used in perfumery

Physicochemical Properties

  • Volatility: The phenylsulfanyl group in this compound likely reduces volatility compared to methyl or ethyl-substituted esters (e.g., Methyl 3-methylpentanoate), as aromatic and sulfur-containing groups increase molecular weight and intermolecular forces .
  • Solubility: The sulfur atom may enhance solubility in nonpolar solvents compared to oxygenated analogs but reduce water solubility due to the hydrophobic phenyl group .
  • Reactivity : The electron-withdrawing nature of the sulfanyl group could influence ester hydrolysis rates or interactions in catalytic processes, contrasting with electron-donating alkyl substituents .

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